GABA Transporter Inhibition: 4-Fluoro Substitution Confers Modest Potency Improvement Over 4-Hydroxy Analogs but Remains Sub-Stoichiometric Relative to 4-Unsubstituted and Reference Inhibitors
In the only published direct comparative study evaluating the 4-fluoropyrrolidine-2-acetic acid chemotype, Zhuang et al. (2009) reported that N-alkylated derivatives of enantiomerically pure (2S)-4-fluoropyrrolidine-2-acetic acid exhibited a slight improvement in GAT-1 inhibitory potency relative to their corresponding 4-hydroxy congeners. However, both 4-substituted series were substantially less potent than the corresponding 4-unsubstituted pyrrolidine-2-acetic acid derivatives, with the most potent 4-fluoro derivative showing approximately 1/15 the affinity of the clinically used GAT-1 inhibitor Tiagabine [1]. BindingDB records an IC₅₀ value of 3150 nM for a representative 4-fluoropyrrolidine-2-acetic acid derivative at mouse GAT-1 expressed in HEK293 cells, compared to Tiagabine's reported IC₅₀ of approximately 67 nM at human GAT-1 [2]. The study further noted that the C-4 fluorine configuration did not significantly influence GAT-1 affinity, implying that the electronic effect of fluorine—not stereochemical orientation at C-4—dominates the potency profile in this target system [1].
| Evidence Dimension | GAT-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3150 nM (representative 4-fluoropyrrolidine-2-acetic acid N-alkylated derivative at mouse GAT-1) |
| Comparator Or Baseline | 4-Hydroxy analogs: similar or slightly weaker; 4-Unsubstituted analogs: substantially more potent; Tiagabine: IC₅₀ ≈ 67 nM (human GAT-1); 4-Fluoro derivative potency ≈ 1/15 of Tiagabine |
| Quantified Difference | Approximately 15-fold less potent than Tiagabine; modest improvement over 4-hydroxy series; substantially weaker than 4-unsubstituted series |
| Conditions | Cultured HEK293 cell lines expressing mouse GAT-1; [³H]GABA uptake assay; Zhuang et al. Bioorg Med Chem 2009 |
Why This Matters
This quantitative rank-ordering (4-unsubstituted ≫ 4-fluoro ≥ 4-hydroxy) directly informs medicinal chemistry strategy: the 4-fluoro substitution provides a deliberate electronic tuning tool rather than a potency optimization, and procurement decisions must account for the fact that 4-fluoropyrrolidine-2-acetic acid derivatives are not potency-equivalent substitutes for their 4-unsubstituted counterparts in GABA transporter programs.
- [1] Zhuang W, Zhao X, Zhao G, Guo L, Lian Y, Zhou J, Fang D. Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors. Bioorg Med Chem. 2009;17(18):6540-6546. doi:10.1016/j.bmc.2009.08.010 View Source
- [2] BindingDB. Ki Summary: Zhuang et al. 2009. IC₅₀ 3150 nM for mouse GAT-1. https://bindingdb.org/ View Source
